(2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate (2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate L-Valyl-L-phenylalanine (Valylphenylalanine; H-VAL-PHE-OH) has been reported as biocompatible polymer.
Brand Name: Vulcanchem
CAS No.: 3918-92-1
VCID: VC0006837
InChI: InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Molecular Formula: C₁₄H₂₀N₂O₃
Molecular Weight: 264.32 g/mol

(2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate

CAS No.: 3918-92-1

Inhibitors

VCID: VC0006837

Molecular Formula: C₁₄H₂₀N₂O₃

Molecular Weight: 264.32 g/mol

(2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate - 3918-92-1

CAS No. 3918-92-1
Product Name (2S)-2-[[(2S)-2-Azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Standard InChIKey GJNDXQBALKCYSZ-RYUDHWBXSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+]
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+]
Description L-Valyl-L-phenylalanine (Valylphenylalanine; H-VAL-PHE-OH) has been reported as biocompatible polymer.
Synonyms L-Valyl-L-phenylalanine
Reference [1]. US5047401 A
PubChem Compound 6993120
Last Modified Nov 11 2021
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